molecular formula C3H4F4O B1581890 1,1,2,2-Tetrafluoro-1-methoxyethane CAS No. 425-88-7

1,1,2,2-Tetrafluoro-1-methoxyethane

Cat. No. B1581890
CAS RN: 425-88-7
M. Wt: 132.06 g/mol
InChI Key: YQQHEHMVPLLOKE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-1-methoxyethane, also known as 1,1,2,2-Tetrafluoroethyl methyl ether, is a chemical compound with the molecular formula C3H4F4O . It has a molecular weight of 132.0569 .


Molecular Structure Analysis

The molecular structure of 1,1,2,2-Tetrafluoro-1-methoxyethane consists of three carbon atoms, four hydrogen atoms, four fluorine atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

1,1,2,2-Tetrafluoro-1-methoxyethane is a clear liquid . It has a boiling point of 37°C and a specific gravity of 1.30 . The density of this compound is 1.294 g/mL at 25/4°C .

Scientific Research Applications

Fluorination of Chlorofluoroether

Sekiya et al. (2001) investigated the reaction of 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane with anhydrous hydrogen fluoride in the presence of metal fluorides supported on porous aluminum fluoride. This reaction led to the formation of 2-chloro-1,1,2,2-tetrafluoro-2-methoxyethane, a new compound, demonstrating its potential in the fluorination of chlorofluoroether (Sekiya et al., 2001).

Lithium-ion Batteries

Liu et al. (2016) introduced a new mixture of 3-(2-methoxyethoxy)propanenitrile, fluoroethylene carbonate, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as safe electrolytes for lithium-ion batteries. This electrolyte combination demonstrated high safety and better wettability to separator and electrodes than conventional electrolytes, indicating the potential use of 1,1,2,2-tetrafluoro-1-methoxyethane in battery technologies (Liu et al., 2016).

Direct Introduction of the CF2Me Moiety

Carbonnel et al. (2019) discussed the importance of fluorine-containing molecules in various industries, including the use of the CF2Me residue as a bioisostere of the methoxy group. The research highlighted the quest for methodologies for the direct 1,1-difluoroethylation of molecules, which could potentially involve compounds like 1,1,2,2-tetrafluoro-1-methoxyethane (Carbonnel et al., 2019).

Rotational Isomerism Studies

Cavalli and Abraham (1970) analyzed the 1H and 19F spectra of 1,1,2,2-tetrafluoroethane, which is closely related to 1,1,2,2-tetrafluoro-1-methoxyethane, to understand its rotational isomerism. This research provides insight into the physical properties and behavior of similar fluorinated compounds (Cavalli & Abraham, 1970).

Electrochemical Properties in Batteries

Schmitz et al. (2012) evaluated Methyl tetrafluoro-2-(methoxy) propionate (MTFMP), closely related to 1,1,2,2-tetrafluoro-1-methoxyethane, as a co-solvent for propylene carbonate-based electrolytes in lithium-ion batteries. Their research indicated the potential of such compounds in improving battery performance (Schmitz et al., 2012).

Safety And Hazards

1,1,2,2-Tetrafluoro-1-methoxyethane is highly flammable and poses a danger if it comes into contact with skin or if inhaled . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of inhalation, the affected individual should be moved to fresh air . If ingested, the mouth should be cleaned with water and the individual should drink plenty of water afterwards .

properties

IUPAC Name

1,1,2,2-tetrafluoro-1-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4O/c1-8-3(6,7)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQHEHMVPLLOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195282
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrafluoro-1-methoxyethane

CAS RN

425-88-7
Record name 1-Methoxy-1,1,2,2-tetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetrafluoro-1-methoxyethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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